B1576637 Esculentin-2Ra

Esculentin-2Ra

Cat. No.: B1576637
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2Ra is a synthetic cationic host-defense peptide originally identified in amphibian skin secretions. It belongs to the Esculentin-2 family, which is characterized by a broad spectrum of antimicrobial activity and a relatively low cytotoxicity profile against human cells, making it a promising candidate for anti-infective drug development . The primary structure of this compound consists of 36 amino acids, specifically IFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC, and it features a cyclic domain at the C-terminus formed by a disulfide bridge between two conserved cysteine residues, a structural hallmark of this peptide family . Research indicates that peptides in the Esculentin-2 family exhibit potent growth-inhibitory activity against a range of Gram-negative bacteria and multi-drug resistant clinical isolates, including strains of Acinetobacter baumannii and Stenotrophomonas maltophilia . Their mechanism of action is primarily through interacting with bacterial membranes. These peptides are thought to adopt an amphipathic α-helical conformation in hydrophobic environments, which allows them to disrupt the integrity of the phospholipid bilayer via carpet-like or toroidal-pore models, leading to cell death . Beyond its direct antimicrobial functions, this compound has research value for its potential immunomodulatory properties, as related peptides have been shown to stimulate the production of cytokines like IL-10 . This product is intended for research applications such as investigating novel antimicrobial agents, studying peptide-membrane interactions, and exploring potential therapeutic applications. It is supplied as a lyophilized powder. For research purposes only. Not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

GILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQC

Origin of Product

United States

Origin, Isolation, and Species Diversity of Esculentin 2ra

Discovery and Initial Characterization from Amphibian Skin Secretions

Esculentin-2Ra is a member of the esculentin-2 family of antimicrobial peptides (AMPs), which are naturally occurring components of the skin secretions of various amphibian species. mdpi.com These secretions are a crucial part of the frog's innate immune system, providing a first line of defense against pathogens. researchgate.net The discovery and characterization of these peptides have been largely facilitated by advances in mass spectrometry techniques, which allow for the detailed analysis of the complex mixtures of bioactive compounds found in amphibian skin. acs.orgtudelft.nl

The esculentin (B142307) family of peptides, including esculentin-2, was first identified in the skin secretions of European frogs. researchgate.net Specifically, esculentin-1 (B1576701) was initially discovered in the skin secretions of the pool frog (Pelophylax lessonae). researchgate.net The members of the esculentin-2 family are generally shorter than esculentin-1 peptides and exhibit a greater degree of amino acid substitutions. mdpi.com These peptides are synthesized in the granular glands of the skin and are released in response to stress or injury. researchgate.net

Phylogenetic Distribution and Inter-species Variation within the Rana and Pelophylax Genera

The distribution and sequences of skin antimicrobial peptides, including this compound, serve as valuable markers for understanding the taxonomic and phylogenetic relationships among different frog species. researchgate.net Peptidome analysis, which is the large-scale study of peptides, has proven to be a reliable tool for differentiating between closely related species, such as those within the Rana and Pelophylax genera. researchgate.net

The Pelophylax esculentus complex, which includes the marsh frog (Pelophylax ridibundus), the pool frog (Pelophylax lessonae), and their hybrid, the edible frog (Pelophylax esculentus), has been a key area of research for these peptides. researchgate.netresearchgate.netbiotaxa.org The composition of skin secretions is distinct for each species within this complex, making it a useful taxonomic characteristic. researchgate.net

This compound has been identified as a component of the skin peptidome of Pelophylax ridibundus. researchgate.net However, studies have shown that its presence can vary between different populations of the same species. For instance, a comparison between the Kolomna and Zvenigorod populations of P. ridibundus revealed the absence of this compound in the Kolomna population. researchgate.net The hybrid nature of Pelophylax esculentus is reflected in its skin secretions, which typically contain a combination of peptides from its parental species, P. ridibundus and P. lessonae. mdpi.com

Esculentin-2 peptides have also been identified in frogs of the Glandirana genus. mdpi.com The Japanese wrinkled frog, Glandirana rugosa, found in Japan and Korea, produces a variety of antimicrobial peptides, including members of the esculentin-2 family. mdpi.comnih.gov Research on Glandirana susurra, a species endemic to Sado Island, Japan, and closely related to G. rugosa, has led to the cloning of cDNAs encoding for several antimicrobial peptides, including esculentin-2SSa. mdpi.comresearchgate.net The high degree of sequence homology in these peptides among G. susurra, G. rugosa, and G. emeljanove supports their close evolutionary relationship. mdpi.com

Comparative studies of the peptide profiles of different amphibian populations have highlighted the significant variation that can exist even within the same species. researchgate.net This variation in the peptidome, including the presence or absence of specific peptides like this compound, can be influenced by geographic location and other environmental factors. researchgate.netcanterbury.ac.nz

The analysis of skin secretions has been instrumental in clarifying taxonomic relationships. For example, cladistic analysis based on the amino acid sequences of other peptide families, like brevinin-1, has supported the division of North American ranid frogs into the genera Lithobates and Rana. core.ac.uk Similarly, the peptide profiles of the Pelophylax esculentus complex provide a reliable method for species identification. researchgate.net The nucleotide diversity of genes encoding for antimicrobial peptides, including the esculentin-2 family, has been studied in various frog species, revealing different rates of evolution and divergence. mdpi.com

Detection in Glandirana rugosa and Related Species

Methodologies for Peptide Collection from Amphibian Dermal Glands

Several methods are employed for the collection of peptides from the dermal glands of amphibians, with a focus on non-invasive or minimally invasive techniques. tudelft.nlnih.gov

One common method involves mild electrical stimulation of the skin, which induces the release of glandular secretions. nih.gov This technique, known as transcutaneous amphibian stimulation (TAS), is considered a reliable way to obtain samples for analysis. nih.gov Another approach is the administration of a pharmacological agent, such as norepinephrine, either through injection or immersion, to stimulate the release of peptides from the granular glands. researchgate.net

Once collected, the crude secretions are often partially purified using methods like Sep-Pak C18 cartridges before further analysis. researchgate.net To prevent the degradation of the peptides by proteases that are co-secreted, various inhibitors are used. mdpi.com Methanol has been shown to be a highly effective inhibitor of these proteases. mdpi.com The detailed analysis and sequencing of the peptides are then carried out using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgresearchgate.net

Molecular Architecture and Conformational Studies of Esculentin 2ra

Primary Structure Elucidation and Amino Acid Sequence Analysis

The primary structure, or the specific sequence of amino acids, is the foundational level of a protein's architecture and dictates its higher-order folding and function. libretexts.orgcreative-proteomics.com The determination of this sequence is typically achieved through methods such as Edman degradation or, more commonly, mass spectrometry-based techniques like LC-MS/MS, which analyze peptide fragments to reconstruct the full sequence. ijcmas.comresearchgate.netbiognosys.commtoz-biolabs.comslideshare.net

For Esculentin-2Ra, isolated from the skin secretions of the Marsh frog (Pelophylax ridibundus), the primary structure has been identified as a 37-amino acid polypeptide. ijcmas.commybiosource.com The specific sequence and its molecular weight have been characterized as detailed in the table below. mybiosource.com

PropertyDetails
Peptide Name This compound
Source Organism Pelophylax ridibundus (Marsh frog)
Amino Acid Sequence GILSLVKGAA KLLGKGLAKE GGKVGLEFIA CKVTNQC
Number of Residues 37
Molecular Weight 3,716 Da
Data derived from research on this compound. mybiosource.com

The esculentin (B142307) family of peptides is broadly divided into esculentin-1 (B1576701) and esculentin-2. researchgate.net Esculentin-2 peptides, including this compound, are typically composed of 37 amino acids. ijcmas.comresearchgate.net While the esculentin-2 family exhibits more amino acid substitutions compared to the highly conserved esculentin-1 family, significant homology exists among its members, particularly within closely related species. mdpi.comresearchgate.net

This compound (E2R) from Glandirana rugosa shows high sequence homology with other esculentin-2 peptides, such as E2EM from Glandirana emeljanovi and E2SSa from Glandirana susurra. mdpi.com This conservation among different Glandirana species suggests a shared evolutionary origin and functional importance. mdpi.com However, when comparing across more distant frog species, the primary structure of esculentin-2 is generally poorly conserved. nih.gov Despite this variability, evolutionary pressure appears to have maintained the hydrophobic character of the N-terminal region, highlighting its functional significance. nih.gov

PeptideSource OrganismSequenceHomology to this compound
This compound (E2R) Glandirana rugosaGILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQC-
Esculentin-2EM (E2EM) Glandirana emeljanoviGILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQCHigh
Esculentin-2SSa (E2SSa) Glandirana susurraGILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQCHigh
Esculentin-2CHa Lithobates chiricahuensisGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCLower
Dybowskin-5 Rana dybowskiiGLFSVVTGVLKAVGKNVAKNVGGSLLEQLKCKISGGCRelated
Sequence comparison data compiled from various studies. mybiosource.commdpi.comnih.govnih.gov

The polypeptide chain of this compound can be characterized by its distinct N-terminal and C-terminal domains, both of which are crucial to its structure and function.

The N-terminal domain of esculentin-2 peptides is notably hydrophobic. nih.gov Studies on the related peptide Esculentin-2CHa demonstrated that the removal of the N-terminal hexapeptide (a sequence of six amino acids) led to a significant or complete loss of its biological activity. nih.gov This finding underscores the critical role of the N-terminal region in the peptide's mechanism of action.

The C-terminal domain is defined by a highly conserved structural feature known as the "Rana box" motif. mdpi.comnih.govmdpi.com This motif consists of a cyclic heptapeptide (B1575542) loop formed by an intramolecular disulfide bond between two cysteine residues. mdpi.commdpi.com In this compound, these are the cysteine residues at positions 30 and 36. mybiosource.com Similar to the N-terminus, the C-terminal domain is functionally vital; its removal in Esculentin-2CHa resulted in a marked decrease in the peptide's cytotoxic activity. nih.gov

Sequence Homology and Conservation within Esculentin-2 Family

Secondary Structure Prediction and Experimental Determination

The secondary structure refers to the local, repeating conformations of the polypeptide chain, such as alpha-helices and beta-sheets. mtoz-biolabs.com For many anuran antimicrobial peptides, including this compound, the predominant secondary structure is the alpha-helix, especially when the peptide is in a membrane-like environment. uclan.ac.uknih.gov

The prediction of secondary structures can be performed using computational algorithms like GOR IV. researchgate.net Experimental determination is often carried out using techniques like circular dichroism (CD) spectroscopy. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the regular, chiral structures of proteins. nih.gov These experiments are frequently conducted in membrane-mimetic environments (e.g., using solvents like trifluoroethanol or in the presence of detergent micelles) to induce the folded, active conformation of the peptide. nih.govnih.gov

In an aqueous solution, many antimicrobial peptides are largely unstructured. uclan.ac.uk However, upon encountering a microbial membrane, they fold into a distinct secondary structure. For this compound and its relatives, this structure is an alpha-helix. uclan.ac.uknih.gov The alpha-helix is a right-handed coiled conformation in which every backbone N-H group donates a hydrogen bond to the backbone C=O group of the amino acid located four residues earlier. helsinki.fi

A key feature of this alpha-helical structure is its amphipathic character . mdpi.comuclan.ac.uk This means the helix is organized so that the hydrophobic (water-repelling) amino acid side chains are segregated to one side of the helix, while the hydrophilic (water-attracting) side chains are positioned on the opposite side. hse.runih.gov This spatial arrangement is critical for the peptide's function, as the hydrophobic face can insert into the lipid core of the bacterial membrane, while the hydrophilic face can interact with the aqueous environment or the polar head groups of the lipids. nih.gov

A defining feature of this compound and many other ranid frog peptides is the presence of a disulfide bond. mdpi.com This is a covalent bond formed through the oxidation of the sulfhydryl groups of two cysteine residues, linking them together. neb.com The specific pairing pattern of cysteines in a protein is known as its disulfide bond topology. nih.govmtoz-biolabs.com

In this compound, the disulfide bond forms between the cysteine at position 30 and the cysteine at position 36. mybiosource.com This linkage creates a cyclic domain at the C-terminus of the peptide. mdpi.com This specific C-terminal cyclic structure, which encompasses a seven-amino-acid loop (Cys-X-X-X-X-X-Cys), is known as the Rana box motif . nih.govmdpi.com This motif is a conserved feature found across numerous families of antimicrobial peptides isolated from frogs of the genus Rana. nih.gov The disulfide bond is not merely a structural linker; it plays a critical role in stabilizing the three-dimensional conformation of the peptide, which is essential for its biological activity. mtoz-biolabs.com

Alpha-Helical Conformation and Amphipathic Character

Tertiary Structure Modeling and High-Resolution Structural Analysis

To date, a high-resolution experimental structure of this compound has not been published. However, its structure can be predicted using computational tertiary structure modeling . biorxiv.org Methods for this include homology modeling, which uses the known structure of a related protein as a template, and ab initio or de novo prediction methods, which predict the structure from the amino acid sequence alone. nih.govfrontiersin.org Modern deep-learning-based tools like AlphaFold have shown remarkable accuracy in predicting protein structures. biorxiv.orgarxiv.org A 3D structure for this compound (accession P86017) is available in the ModBase repository, which is a database of comparative protein structure models. mybiosource.com

High-resolution structural analysis would typically be performed using experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. nih.gov For instance, the solution structure of the related peptide Esculentin-1c was determined by NMR, revealing that it comprises three alpha-helical segments. nih.gov A similar approach would be necessary to definitively elucidate the precise three-dimensional arrangement of this compound's alpha-helical domain and the conformation of its C-terminal Rana box loop in a membrane-mimetic environment.

Role of Specific Residues in Conformation Stabilization

The conformation of peptides like this compound is significantly influenced by specific amino acid residues. The C-terminal disulfide bond between cysteine residues is a crucial feature for many frog antimicrobial peptides, contributing to structural stability. nih.govcore.ac.uk This "Rana box" is believed to play a role in stabilizing the helical structure of the peptide, which is often important for its antimicrobial activity. core.ac.uk

While direct mutagenesis studies specifically on this compound are not extensively detailed in the provided results, research on related peptides highlights the importance of individual residues. For example, in other antimicrobial peptides, the substitution of certain amino acids can significantly alter the helical content and, consequently, the biological activity. wikipedia.org The strategic placement of residues that can form stable interactions, such as hydrogen bonds, is vital for maintaining the bioactive conformation. biorxiv.org

Dynamic Structural Features in Different Environments

The conformation of this compound and related antimicrobial peptides is not static but rather dynamic, adapting to its environment. The transition from an aqueous environment to a membrane-like environment, such as that mimicked by sodium dodecyl sulfate (B86663) (SDS) micelles in laboratory studies, often induces a significant conformational change. core.ac.uk

In an aqueous solution, many antimicrobial peptides exist in a largely unstructured or random coil state. biorxiv.org However, upon encountering a bacterial membrane or a membrane-mimicking environment, they fold into their characteristic amphipathic alpha-helical structure. core.ac.ukwikipedia.org This conformational flexibility is a hallmark of many antimicrobial peptides and is crucial for their mechanism of action, allowing them to remain soluble in bodily fluids before adopting their active conformation at the site of infection. nih.gov

Studies on similar peptides have shown that the presence of lipids with different surface charges can influence their conformational behavior. core.ac.uk The interaction with the membrane surface is often the trigger for the peptide to fold into a structure that facilitates membrane permeation, which can occur through various proposed mechanisms like the "barrel-stave" or "toroidal pore" models. core.ac.ukresearchgate.net These models describe how the peptides insert themselves into the membrane to form pores or channels, leading to cell death. researchgate.net The dynamic nature of the peptide's structure allows it to transition between these states and effectively disrupt the integrity of the bacterial cell membrane.

Compound Names Mentioned

Compound Name
Bradykinin
Brevinin-1
Brevinin-2
Esculentin-1
Esculentin-2
This compound
Granuliberin
Ranatuerin-2
Sodium dodecyl sulfate
Temporin
"}

This compound

Bradykinin

Brevinin-1

Brevinin-2

Esculentin-1

Esculentin-2

Granuliberin

Ranatuerin-2

Sodium dodecyl sulfate

Temporin

GILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQC

Pelophylax ridibundus

Lysine (B10760008)

Cysteine ### 3.3.

This compound is an antimicrobial peptide identified in the skin secretions of the marsh frog, Pelophylax ridibundus. It is classified within the Esculentin-2 family, which itself is part of the larger frog skin active peptide (FSAP) family. uniprot.orgmybiosource.com The primary structure of this compound comprises 37 amino acids, and its monoisotopic molecular mass has been determined to be 3711 Da through mass spectrometry. researchgate.net A defining characteristic of this compound, shared with other esculentins, is the presence of a C-terminal disulfide bond that creates a cyclic structure known as a "Rana box". nih.govcore.ac.uk

The amino acid sequence for this compound is: GILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQC.

Role of Specific Residues in Conformation Stabilization

The three-dimensional structure of this compound is intrinsically linked to its specific amino acid sequence. A pivotal feature for many frog antimicrobial peptides, including this compound, is the C-terminal disulfide bond formed between two cysteine residues. nih.govcore.ac.uk This "Rana box" is thought to be instrumental in stabilizing the peptide's helical structure, a conformation often essential for its antimicrobial function. core.ac.uk

Generally, esculentin peptides adopt an alpha-helical conformation, especially within their central and C-terminal domains. wikipedia.org The arrangement of hydrophobic and hydrophilic (or charged) residues is critical for creating an amphipathic helix. This structural motif is key for the peptide's ability to interact with and disrupt the membranes of microbes. researchgate.netnih.gov For example, positively charged lysine residues facilitate the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes, while hydrophobic residues are crucial for inserting into the lipid core of the membrane. researchgate.net Although specific mutagenesis studies on this compound are not widely available, research on analogous peptides demonstrates that substituting even a single amino acid can significantly impact the peptide's helicity and, by extension, its biological activity. wikipedia.org The strategic positioning of residues capable of forming stable interactions, such as hydrogen bonds, is crucial for maintaining the peptide's bioactive shape. biorxiv.org

Dynamic Structural Features in Different Environments

The conformation of this compound is not rigid but exhibits dynamic behavior, adapting its structure in response to its surrounding environment. A significant conformational shift is observed when the peptide moves from an aqueous solution to a membrane-like environment. core.ac.uk This transition is often studied in laboratory settings using membrane mimetics like sodium dodecyl sulfate (SDS) micelles.

In a water-based environment, many antimicrobial peptides, likely including this compound, tend to exist in a disordered or random coil state. biorxiv.org However, upon encountering a bacterial membrane, they undergo a conformational change, folding into their characteristic amphipathic alpha-helical structure. core.ac.ukwikipedia.org This structural plasticity is a defining characteristic of many antimicrobial peptides, enabling them to remain soluble in biological fluids before adopting their potent, active conformation at the target site. nih.gov

Studies on peptides similar to this compound have revealed that the charge of the lipids in a membrane can influence the peptide's conformational behavior. core.ac.uk The initial interaction with the membrane surface often serves as the catalyst for the peptide to fold into a structure that promotes membrane permeation. core.ac.ukresearchgate.net This process can occur via different proposed mechanisms, such as the "barrel-stave" or "toroidal pore" models, which describe how peptides assemble to form pores or channels that disrupt the membrane's integrity and lead to cell death. core.ac.ukresearchgate.net The dynamic structural nature of this compound is therefore fundamental to its mechanism of action.

Biosynthetic Pathways and Molecular Regulation of Esculentin 2ra Production

Gene Cloning and Precursor cDNA Sequence Analysis

The genetic blueprint for Esculentin-2Ra is encoded in a precursor cDNA within the frog's genome. The cloning and analysis of these cDNAs, typically from skin tissue or the skin secretions themselves, have been fundamental to understanding the biosynthesis of this peptide family. iiitd.edu.innih.gov While the specific cDNA for this compound from its source organism, the Marsh frog (Rana ridibunda, also known as Pelophylax ridibundus), has been a subject of peptidomic analysis, detailed precursor structures are well-characterized in closely related species, providing a reliable model for its biosynthesis. nih.govresearchgate.net

Gene-encoded antimicrobial peptides in frogs are synthesized as inactive prepropeptides. nih.gov Analysis of cloned cDNAs for esculentin-2 family members, such as those from Glandirana susurra, reveals a canonical structure consisting of three main domains: an N-terminal signal peptide, an acidic propeptide region, and a C-terminal domain containing the sequence of the mature antimicrobial peptide. nih.govresearchgate.net The signal peptide is highly conserved and directs the nascent polypeptide into the endoplasmic reticulum for processing. iiitd.edu.in The mature peptide sequence is typically followed by a stop codon in the cDNA. nih.gov

Table 1: Deduced Structure of a Typical Esculentin-2 Precursor cDNA This table outlines the components of a representative prepropeptide for an esculentin-2 family member, based on homologous sequences. nih.govresearchgate.net

Precursor ComponentTypical Length (Amino Acids)Function
Signal Peptide ~22-24Directs the prepropeptide to the secretory pathway. nih.govresearchgate.net
Acidic Propeptide ~25-30May assist in proper folding and prevent premature activity of the mature peptide.
Mature Peptide 37 (for this compound)The final, biologically active antimicrobial peptide sequence.
Processing Signals N/AIncludes cleavage sites (e.g., dibasic residues) and, often, a C-terminal glycine (B1666218) for amidation. nih.gov

Post-Translational Modifications and Maturation Processes

For the precursor polypeptide to become the functional this compound, it must undergo several crucial post-translational modifications (PTMs). wikipedia.org These enzymatic alterations, occurring after ribosomal synthesis, include proteolytic cleavage, C-terminal modification, and the formation of a vital disulfide bond. wikipedia.orgletstalkacademy.com These modifications are essential for the peptide's structure, stability, and biological activity.

Proteolytic Cleavage Sites and Mechanisms

The maturation of this compound from its precursor form is initiated by a series of precise proteolytic cleavage events. imrpress.com This process begins with the co-translational removal of the N-terminal signal peptide by a signal peptidase upon the precursor's entry into the endoplasmic reticulum. researchgate.net

Following this, the resulting propeptide is further processed to liberate the mature peptide. In amphibian antimicrobial peptide precursors, the mature sequence is typically flanked by a dibasic cleavage site, such as Lysine-Arginine (Lys-Arg or KR). nih.gov This site is recognized by proprotein convertase enzymes, which cleave the peptide bond and release the mature peptide from the acidic propeptide region. nih.govresearchgate.net This enzymatic action ensures that the potent antimicrobial peptide is only activated after being sequestered within the granular glands of the skin. nih.gov

Amidation and Other C-terminal Modifications

C-terminal amidation is a widespread post-translational modification in frog skin antimicrobial peptides and is frequently critical for their biological efficacy. frontiersin.org This modification enhances the peptide's cationicity and stability, which can lead to increased antimicrobial activity. nih.govtandfonline.com The process is catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme complex. This enzyme recognizes a C-terminal glycine residue on the peptide precursor and converts it into a C-terminal amide group on the penultimate amino acid. frontiersin.org

While many esculentin-2 peptides are amidated, the sequence of this compound is GILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQC. The presence of a C-terminal glutamine (Q) suggests that if amidation were to occur, the precursor gene would need to encode a C-terminal Gln-Gly sequence. Studies on various esculentin-2 analogs have demonstrated that the addition of a C-terminal amide can significantly enhance killing kinetics against pathogens without altering hemolytic potential. nih.govtandfonline.com

Disulfide Bond Formation Enzymes and Pathways

A defining structural feature of many ranid frog peptides, including those in the esculentin-2 family, is the "Rana box". mdpi.comnih.gov This is a cyclic heptapeptide (B1575542) structure at the C-terminus formed by an intramolecular disulfide bond between two cysteine residues. mdpi.commdpi.com The primary sequence of this compound contains two cysteine (C) residues at positions 31 and 37, consistent with the formation of this stabilizing bridge.

The formation of this disulfide bond is a post-translational modification that occurs within the oxidizing environment of the endoplasmic reticulum. wikipedia.orgnih.gov This covalent linkage is catalyzed by enzymes in the protein disulfide isomerase (PDI) family. nih.gov These enzymes facilitate the correct pairing of cysteine residues, which is crucial for establishing and maintaining the peptide's three-dimensional conformation. This rigid structure is important for the peptide's stability and its ability to interact with and disrupt microbial membranes. nih.govmdpi.com

Regulation of this compound Gene Expression in Dermal Glands

The synthesis of this compound is tightly regulated and localized to specialized granular glands within the frog's dermal skin layer. mybiosource.comnih.gov The expression of the gene encoding this peptide is not constitutive but is modulated by developmental and environmental cues, ensuring that the peptide is produced when needed as part of the frog's innate immune defense. nih.govbiologists.com

Transcriptional and Translational Control Mechanisms

The expression of antimicrobial peptide genes, including those of the esculentin (B142307) family, is a dynamic process. Studies on related frog species have shown that the transcription of these genes can be significantly upregulated in response to external stimuli such as pathogen exposure or physical injury. nih.govresearchgate.net This response is part of a sophisticated defense system where the presence of microorganisms stimulates the synthesis of these protective peptides. researchgate.net The release of the stored peptides from dermal glands is under the control of the sympathetic nervous system. nih.govplos.org

Transcriptional control can be mediated by specific regulatory elements in the promoter regions of the genes. In some amphibians, these promoter regions contain recognition sites for nuclear factors like NF-κB, a key regulator of immune and inflammatory responses. nih.gov Furthermore, the expression of antimicrobial peptides can be developmentally regulated. In the wood frog Rana sylvatica, the expression of the brevinin-1SY gene increases significantly during the later stages of metamorphosis, suggesting a greater need for these defenses as the frog transitions to a terrestrial environment. biologists.com This indicates that the production of peptides like this compound is likely controlled by a complex interplay of developmental programs and immune signaling pathways to protect the frog throughout its life cycle.

Lack of Specific Research Hinders Full Understanding of this compound

Despite growing interest in the therapeutic potential of amphibian-derived antimicrobial peptides, specific details regarding the biosynthesis and regulatory mechanisms of the compound this compound remain largely uncharacterized in scientific literature. While general principles of amphibian antimicrobial peptide (AMP) production offer a foundational understanding, a precise blueprint for this compound is not yet available.

While the broader family of Esculentin peptides is known to be produced in the granular glands of frog skin and released upon stress or injury as part of the innate immune response, the specific molecular pathways leading to the creation of this compound have not been elucidated. nsf.govnih.gov The production of these peptides is a key component of the frog's defense system against pathogens. nsf.govnih.gov

The release of these defensive peptides is generally understood to be triggered by the sympathetic nervous system in response to external threats. capes.gov.brnih.gov However, the specific environmental and physiological triggers that modulate the production of this compound are not documented. General studies on amphibian AMPs suggest that factors such as temperature, hydration status, and exposure to pathogens or pollutants like pesticides could influence peptide production. capes.gov.brfrontiersin.org For instance, research on the wood frog (Rana sylvatica) has shown that environmental stressors such as freezing, anoxia, and dehydration can regulate the expression of the antimicrobial peptide brevinin-1SY. biologists.com Similarly, studies on Panamanian frogs have indicated that environmental factors like soil pH and moisture may indirectly affect the secretion of antimicrobial peptides. frontiersin.org

However, without direct research on this compound, it is not possible to create a definitive data table of its specific environmental and physiological modulators. Any such table would be speculative and not based on the detailed research findings requested.

The scientific community has identified numerous peptides from the skin secretions of various frog species, including other members of the Esculentin family like Esculentin-2CHa and Esculentin-2-ALa. wikipedia.orgnih.govnovoprolabs.com These studies have primarily focused on the peptides' antimicrobial and physiological functions. The biosynthetic pathways for some amphibian peptides have been investigated, revealing they are typically synthesized as precursor proteins that undergo post-translational modifications. researchgate.net However, these analyses have not been specifically applied to this compound.

Mechanistic Investigations of Esculentin 2ra S Biological Activities

Antimicrobial Action Mechanisms at the Cellular and Subcellular Levels

The primary mode of antimicrobial action for Esculentin-2Ra and similar cationic AMPs involves the disruption of microbial cell membranes. mdpi.combohrium.com This process is initiated by the peptide's physical and chemical properties, leading to membrane permeabilization and eventual cell death. nih.govfrontiersin.org

Membrane Interaction Models (e.g., Barrel-Stave, Toroidal Pore, Carpet)

The interaction of antimicrobial peptides like this compound with microbial membranes is often described by several models:

Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer. mdpi.com They then aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the channel. mdpi.commdpi.com This creates a transmembrane pore that allows for the leakage of cellular contents. mdpi.com

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in the toroidal pore model, the peptides induce the lipid monolayers to bend inward, creating a pore where the peptide is associated with the lipid head groups. mdpi.commdpi.com This continuous bending of the membrane results in a pore lined by both peptides and lipid head groups. mdpi.com

Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. mdpi.commdpi.com Once a threshold concentration is reached, this peptide layer disrupts the membrane's integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. mdpi.commdpi.com

The specific model that best describes the action of this compound may depend on factors such as the peptide's concentration and the composition of the target microbial membrane. nih.gov

Permeabilization of Microbial Cell Membranes

Following the initial electrostatic binding, this compound peptides insert into the microbial membrane, leading to its permeabilization. mdpi.comnih.gov This disruption of the membrane barrier results in the leakage of essential intracellular components, such as ions and metabolites, and a collapse of the membrane potential, ultimately leading to cell death. nih.govfrontiersin.org Studies on related esculentin (B142307) peptides have demonstrated their ability to perturb the membranes of both planktonic (free-living) and biofilm-forming bacteria in a dose-dependent manner. nih.gov The degree of membrane injury increases with higher peptide concentrations, leading to the loss of larger intracellular molecules. nih.gov This membrane-permeabilizing activity is a hallmark of many antimicrobial peptides and is considered a primary mechanism of their bactericidal effect. mdpi.commdpi.com

Intracellular Target Modulation (e.g., inhibition of DNA, RNA, protein synthesis)

While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the cell membrane and interact with intracellular targets. nih.govmdpi.com Once inside the microbial cell, these peptides can interfere with vital cellular processes. Potential intracellular actions include the inhibition of DNA, RNA, and protein synthesis, as well as interfering with enzymatic activity and protein folding. nih.govmdpi.com This multifaceted attack, targeting both the cell membrane and internal components, makes it more difficult for bacteria to develop resistance. nih.gov

Activity Against Multidrug-Resistant Microorganisms in Model Systems

A significant area of research focuses on the efficacy of esculentin peptides against multidrug-resistant (MDR) bacteria. For instance, Esculentin-2CHa has demonstrated potent growth-inhibitory activity against clinical isolates of MDR strains of Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.gov Furthermore, derivatives of Esculentin-1a have shown strong bactericidal activity against both planktonic and biofilm forms of Pseudomonas aeruginosa, a pathogen known for its high resistance to conventional antibiotics. nih.govnih.gov Some esculentin-derived peptides have also been shown to act synergistically with conventional antibiotics, increasing the susceptibility of MDR bacteria. frontiersin.orgmdpi.com For example, one study found that an esculentin derivative could decrease the expression of the MexAB-OprM efflux pump in P. aeruginosa, which is responsible for pumping out antibiotics, thereby making the bacteria more susceptible to drugs like tetracycline. frontiersin.org

Non-Antimicrobial Biological Activities in Research Models

Beyond their direct antimicrobial effects, esculentin peptides have been shown to possess a range of other biological activities in various research models. These non-antimicrobial functions highlight the multifaceted nature of these peptides.

Wound Healing: Several studies have highlighted the potential of esculentin-derived peptides in promoting wound healing. frontiersin.orgnih.gov A derivative of Esculentin-1a, Esculentin-1a(1-21)NH2, has been found to stimulate the migration of human keratinocytes, a key process in skin re-epithelialization. nih.govfrontiersin.org This peptide was also shown to accelerate wound closure in a mouse model by promoting angiogenesis (the formation of new blood vessels) and increasing collagen deposition. nih.govmdpi.com The mechanism appears to involve the activation of specific signaling pathways, such as the PI3K/AKT pathway. nih.gov

Anti-inflammatory Properties: Esculetin (B1671247) and its glycoside esculin (B1671248) have demonstrated anti-inflammatory effects in various models. nih.govnih.gov These effects are associated with the inhibition of key inflammatory signaling pathways like nuclear factor κ-B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govnih.gov By downregulating the production of pro-inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, these compounds can help mitigate inflammatory responses. nih.govnih.gov

Antidiabetic Potential: Research has also explored the antidiabetic actions of Esculentin-2CHa and its analogues. nih.govuel.ac.uk Studies have shown that these peptides can stimulate insulin (B600854) secretion from pancreatic β-cells. nih.govuel.ac.uk In mouse models of diet-induced obesity and insulin resistance, an analogue of Esculentin-2CHa improved glucose tolerance and insulin secretion. nih.govuel.ac.uk

Antioxidant Effects: Some related compounds, such as esculetin and esculin, have been reported to possess antioxidant properties by promoting the expression of endogenous antioxidant proteins. nih.gov

These diverse biological activities suggest that this compound and its related peptides have complex roles that extend beyond simply killing microbes, potentially contributing to tissue repair and immune regulation.

Immunomodulatory Effects in Murine Lymphoid Cells and Macrophages

Studies on esculentin peptides have revealed significant immunomodulatory capabilities, particularly in their interactions with key immune cells like lymphocytes and macrophages. These interactions are crucial for orchestrating an effective immune response, balancing pro-inflammatory and anti-inflammatory signals.

Research on the closely related peptide Esculentin-2CHa has demonstrated its capacity to modulate cytokine release from murine immune cells. The peptide significantly stimulates the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) by mouse lymphoid cells (P<0.01). nih.gov Concurrently, it also significantly enhances the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from peritoneal macrophages (P<0.05). nih.gov This dual activity suggests a complex regulatory role, where the peptide can both dampen and activate inflammatory pathways depending on the cellular context. The effects on other cytokines, such as IL-6 and IL-1β, were found to be not significant. nih.gov IL-10 is known to inhibit the production of pro-inflammatory mediators, while TNF-α is a key player in initiating inflammatory responses. oatext.comnih.gov

Table 1: Effect of Esculentin-2CHa on Cytokine Release in Murine Cells

Cell TypeCytokineEffectSignificance
Mouse Lymphoid CellsIL-10Stimulates releaseP<0.01
Peritoneal MacrophagesTNF-αStimulates productionP<0.05
Peritoneal MacrophagesIL-6Not significant-
Peritoneal MacrophagesIL-1βNot significant-

Differential Cytotoxicity in in vitro Cell Line Models

A key feature of Esculentin-2 peptides is their ability to selectively target and kill certain cell types while leaving others unharmed. This differential cytotoxicity has been evaluated in various in vitro models.

Studies on Esculentin-2CHa have shown potent, yet selective, cytotoxic activity. nih.govresearchgate.net The peptide displays significant toxicity towards the human non-small cell lung adenocarcinoma cell line, A549, with a 50% lethal concentration (LC50) of 10 μM. nih.govresearchgate.net In stark contrast, it is substantially less harmful to human erythrocytes, with an LC50 of 150 μM. nih.govresearchgate.net This indicates a considerable therapeutic window, highlighting its potential to target cancer cells with minimal damage to healthy, non-cancerous cells. The cytotoxic effect is dependent on the peptide's structure; removal of the hydrophobic N-terminal hexapeptide (GFSSIF) from Esculentin-2CHa was found to eliminate its cytotoxic activity against both A549 cells and erythrocytes. nih.gov

Table 2: Differential Cytotoxicity of Esculentin-2CHa

Cell LineCell TypeLC50 Value
A549Human non-small cell lung adenocarcinoma10 μM
Human ErythrocytesRed Blood Cells150 μM

Potential Role in Cell Migration and Tissue Remodeling Studies (e.g., keratinocytes, using related peptides like Esculentin-1a)

While direct studies on this compound's role in cell migration are limited, research on the related peptide Esculentin-1a provides compelling evidence for its potential involvement in tissue remodeling and wound healing. A derivative, Esculentin-1a(1-21)NH2, has been shown to significantly promote the migration of human keratinocytes (HaCaT cells). nih.govnih.govresearchgate.netplos.org This effect was observed over a wide range of concentrations (0.025–4 μM) and was more efficient than the human cathelicidin (B612621) LL-37, a known wound-healing promoter. nih.govplos.org

The mechanism underlying this migratory effect involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent phosphorylation of the STAT3 protein. nih.govnih.govfrontiersin.org This signaling pathway is critical for skin remodeling and wound re-epithelialisation. frontiersin.org The ability of Esculentin-1a(1-21)NH2 to stimulate keratinocyte migration without inducing significant cell toxicity suggests that esculentin peptides could be valuable candidates for promoting tissue repair, particularly in the context of chronic wounds. nih.govfrontiersin.org

Table 3: Effect of Esculentin-1a(1-21)NH2 on Keratinocyte Migration

Cell TypeEffectConcentration RangeKey Mediators
Human Keratinocytes (HaCaT)Stimulates cell migration0.025–4 μMEGFR, STAT3
Primary Human Epidermal KeratinocytesStimulates cell migrationPreserved activityNot specified

Antioxidant Properties in Cellular Assays

The antioxidant capabilities of esculentin family peptides are an emerging area of interest. While direct cellular antioxidant assays on this compound are not extensively documented, studies on the related compound esculetin have demonstrated significant antioxidant properties.

In cellular assays using neuronal SH-SY5Y cells, esculetin has been shown to act as a bifunctional antioxidant. nih.gov It not only directly scavenges reactive oxygen species (ROS) but also enhances the cell's own antioxidant defenses by activating the Nrf2 pathway and increasing glutathione (B108866) (GSH) levels. nih.gov Chemical assays, such as the ABTS and DPPH radical scavenging assays, have confirmed the potent antioxidant activity of esculetin. nih.govnih.gov Cellular-based antioxidant assays are considered to bridge the gap between simple chemical tests and complex in vivo studies, providing more biologically relevant data on how a compound can protect cells from oxidative stress. researchgate.netmdpi.com These findings for esculetin suggest that this compound may possess similar protective antioxidant properties, a hypothesis that warrants further direct investigation in cellular models.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Net Charge and Hydrophobicity on Biological Activity

The biological activity of antimicrobial peptides like Esculentin-2Ra is profoundly influenced by the delicate interplay between their net positive charge and hydrophobicity (the tendency to repel water). mdpi.com A cationic nature, conferred by the presence of positively charged amino acid residues such as lysine (B10760008) and arginine, is a hallmark of many AMPs. mdpi.commdpi.com This positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.commdpi.com

Studies on analogues of related peptides have demonstrated that increasing the net charge can enhance antimicrobial potency, but often at the cost of increased toxicity towards host cells. nih.gov For instance, a more cationic analog of Esculentin-2CHa showed a modest increase in activity against microorganisms but a marked increase in cytotoxicity against red blood cells and cancer cells. nih.gov This highlights the critical need for a finely tuned balance between these two fundamental properties to achieve selective antimicrobial action. The ideal peptide should possess sufficient positive charge to target microbial membranes effectively, coupled with an optimal level of hydrophobicity to disrupt those membranes without causing significant harm to the host. mdpi.com

Table 1: Impact of Net Charge and Hydrophobicity on Antimicrobial Peptide Activity

Physicochemical Property Role in Biological Activity Consequences of Imbalance

| Net Positive Charge | Mediates initial electrostatic attraction to negatively charged microbial membranes. mdpi.com | Too Low: Ineffective binding to microbial targets. Too High: Can lead to increased toxicity towards host cells. nih.gov | | Hydrophobicity | Drives the insertion and disruption of the microbial cell membrane. plos.org | Too Low: Insufficient membrane perturbation. Too High: May cause non-specific membrane damage and increased hemolysis. mdpi.com |

Role of Alpha-Helicity and Amphipathicity in Membrane Interaction

The secondary structure of this compound, particularly its propensity to form an alpha-helix, is a key determinant of its biological activity. researchgate.net An alpha-helix is a common structural motif in proteins and peptides where the polypeptide chain coils into a spiral shape, stabilized by internal hydrogen bonds. libretexts.orguvm.edu In a membrane-mimicking environment, many antimicrobial peptides, including esculentins, adopt this helical conformation. nih.gov

Crucially, this alpha-helix is often amphipathic, meaning it has a distinct separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues along its longitudinal axis. libretexts.org One face of the helix is predominantly composed of hydrophobic residues, while the opposite face displays hydrophilic, often positively charged, residues. researchgate.net This amphipathic nature is critical for the peptide's interaction with and disruption of microbial membranes. mdpi.com

The hydrophilic, cationic face of the helix interacts favorably with the negatively charged surface of the bacterial membrane, while the hydrophobic face penetrates the lipid core of the membrane. nih.gov This interaction can lead to the formation of pores or channels, or otherwise destabilize the membrane, causing leakage of cellular contents and ultimately leading to cell death. nih.gov The degree of helicity and the precise arrangement of residues in the amphipathic helix can significantly impact the peptide's potency and selectivity. nih.gov

Significance of Specific Amino Acid Residues and Domains

The N-terminus of esculentin (B142307) peptides features a highly conserved hydrophobic hexapeptide sequence. nih.gov In the related peptide Esculentin-2CHa, this sequence is GFSSIF. nih.gov Studies have unequivocally demonstrated the critical role of this N-terminal hydrophobic segment. Removal of this hexapeptide from Esculentin-2CHa resulted in a complete loss of growth-inhibitory activity against Staphylococcus aureus and a dramatic reduction in potency against other bacteria like Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.gov This finding underscores the importance of the N-terminal hydrophobicity for the peptide's ability to effectively interact with and disrupt bacterial membranes. plos.org While the exact amino acid sequence of this region shows some variation across different frog species, the evolutionary pressure has consistently favored the maintenance of its hydrophobic character, highlighting its functional significance. nih.gov

A defining feature of many esculentin peptides, including this compound, is the presence of a C-terminal domain that is cyclized by a disulfide bond between two cysteine residues. mdpi.comnih.gov This cyclic structure, often referred to as a "Rana box" motif in related peptides, plays a crucial role in stabilizing the peptide's conformation and influencing its biological activity. mdpi.com

Contribution of N-terminal Hydrophobic Hexapeptide

Rational Design Strategies for Modifying Biological Properties

The detailed understanding of the structure-activity relationships of this compound and its relatives provides a solid foundation for the rational design of novel peptide analogues with improved therapeutic properties. mdpi.comnih.gov By strategically modifying the peptide's sequence, researchers aim to enhance its antimicrobial potency, broaden its spectrum of activity, and reduce its toxicity to host cells. japsonline.com

One of the most common strategies for modifying peptide properties is through the substitution of specific amino acids. nih.govbiocat.com This approach allows for the fine-tuning of key physicochemical parameters like net charge, hydrophobicity, and amphipathicity. mdpi.com For example, increasing the net positive charge by substituting neutral or acidic amino acids with basic residues like lysine or arginine can enhance the initial attraction to bacterial membranes. mdpi.com However, as previously noted, this must be carefully balanced to avoid a concomitant increase in hemolytic activity. nih.gov

Introducing non-standard amino acids, such as D-amino acids (mirror images of the naturally occurring L-amino acids) or α-aminoisobutyric acid, can increase the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability. nih.gov Furthermore, strategic substitutions can be used to optimize the amphipathic character of the alpha-helical domain, potentially leading to enhanced membrane disruption and greater antimicrobial efficacy. plos.org The introduction of tryptophan residues, for instance, has been shown in some peptides to increase cytotoxicity against certain cancer cells. mdpi.com

Table 2: Rational Design Strategies for this compound Analogues

Modification Strategy Rationale Potential Outcome
Amino Acid Substitution To modulate net charge, hydrophobicity, and amphipathicity. mdpi.commdpi.com Enhanced antimicrobial potency, altered selectivity, reduced toxicity. mdpi.comnih.gov
Incorporation of D-amino acids To increase resistance to proteolytic degradation. nih.gov Improved stability and longer half-life in biological systems. nih.gov
N-terminal modification To alter hydrophobicity and interaction with microbial membranes. mdpi.complos.org Modified antimicrobial spectrum and potency. nih.gov
C-terminal modification To influence structural stability and resistance to exopeptidases. nih.gov Increased stability and sustained activity. mdpi.com

By systematically applying these rational design principles, scientists can continue to explore the vast therapeutic potential of this compound and develop novel peptide-based agents to combat the growing challenge of antibiotic resistance.

Hybrid Peptide Construction and Chimeric Designs

The rational design of antimicrobial peptides (AMPs) through the creation of hybrid and chimeric structures is a key strategy to enhance their therapeutic potential. This approach involves combining distinct peptide sequences or fragments to generate novel molecules with improved antimicrobial activity, a broader spectrum of action, or increased stability. mdpi.comunits.it

Hybrid peptide design merges the sequences of two or more different AMPs, aiming to synergize their advantageous properties. mdpi.com A notable example is the creation of a novel hybrid peptide, designated BKR1, from the sequences of Esculentin-1a and melittin (B549807). pensoft.net Esculentin-1a, an AMP found in amphibian skin, is known for its broad-spectrum antimicrobial activity and low toxicity. pensoft.net Melittin, another potent AMP, also possesses strong antimicrobial capabilities. pensoft.net The designed hybrid, BKR1, was engineered to have a higher net positive charge (+9) compared to its parent peptides, Esculentin-1a (+5) and melittin (+6), a modification intended to boost its interaction with negatively charged bacterial membranes and thereby enhance its antimicrobial efficacy. pensoft.net

Table 1: Physicochemical Properties of Hybrid Peptide BKR1 and its Parent Peptides

PeptideNet ChargeHydrophobic RatioBoman Index (kcal/mol)Instability Index
Esculentin-1a+5Not SpecifiedNot SpecifiedNot Specified
Melittin+6Not SpecifiedNot SpecifiedNot Specified
BKR1 (Hybrid)+933%2.81>40 (Stable)

Data derived from a 2023 study on the design and characterization of the BKR1 hybrid peptide. pensoft.net

Further structure-activity relationship (SAR) studies on the Esculentin family have demonstrated that even minor modifications can significantly impact bioactivity. Research on two novel peptides from the Esculentin-2 family, Esculentin-2 HYba1 and Esculentin-2 HYba2, revealed that C-terminal amidation led to a tenfold decrease in the minimum inhibitory concentration (MIC) against fish pathogens and reduced the bacterial killing time to between 10 and 15 minutes, without altering hemolytic potential. nih.gov This highlights how specific chemical modifications are a form of rational design to improve peptide performance. mdpi.comnih.gov

Chimeric design is a similar strategy where a core peptide sequence is extended by appending fragments from other peptides. mdpi.com This method aims to enhance efficacy against specific, often drug-resistant, pathogens. For example, studies on synthetic proline-rich AMPs have shown that creating chimeric derivatives by extending a 16-amino acid peptide with C-terminal fragments from other natural PrAMPs can increase activity against most ESKAPE pathogens by two- to eight-fold. mdpi.com These chimeric molecules retained the intracellular mechanism of action of the parent peptide but showed improved potency. mdpi.com This principle of appending active fragments serves as a valuable blueprint for the rational design of derivatives of other peptide families, including this compound, to target high-priority pathogens.

Peptide Conjugation to Nanoparticles for Enhanced Bioresearch Applications

The conjugation of antimicrobial peptides to nanoparticles represents a sophisticated strategy to overcome inherent limitations of peptides, such as susceptibility to enzymatic degradation and challenges in targeted delivery. nih.govformulationbio.com This approach creates nano-bio materials that often exhibit enhanced stability and superior biological activity compared to the free peptide. nsf.gov

Gold nanoparticles (AuNPs) are frequently used as carriers for therapeutic peptides due to their chemical stability and biocompatibility. formulationbio.comnih.gov Research involving a derivative of Esculentin-1a, specifically Esculentin-1a(1-21)NH₂ [Esc(1-21)], has demonstrated the success of this strategy. In one study, Esc(1-21) was covalently conjugated to AuNPs via a polyethylene (B3416737) glycol (PEG) linker. nih.gov The resulting conjugate, AuNPs@Esc(1-21), showed a remarkable ~15-fold increase in activity against both planktonic (free-floating) and sessile (biofilm) forms of Pseudomonas aeruginosa. mdpi.comnih.gov

Crucially, this enhancement in antimicrobial power was achieved without inducing toxicity in human keratinocytes, indicating a favorable selectivity for bacterial targets. nih.gov The AuNPs@Esc(1-21) conjugate was also found to be significantly more resistant to proteolytic digestion and could disintegrate bacterial membranes at nanomolar concentrations. nih.gov This suggests that the nanoparticle serves not only as a carrier but also as a component that enhances the peptide's mechanism of action and stability. nih.govnih.gov

The development of these peptide-nanoparticle conjugates provides powerful tools for bioresearch, enabling more detailed investigations into peptide-membrane interactions, mechanisms of action against resistant bacteria, and potential therapeutic applications. nih.govzoores.ac.cn

Table 2: Research Findings on Esculentin-Nanoparticle Conjugates

PeptideNanoparticleLinkerKey Research Finding(s)Reference
Esculentin-1a(1-21)NH₂Gold (AuNP)Poly(ethylene glycol) (PEG)~15-fold increase in activity against P. aeruginosa (planktonic and biofilm). No toxicity to human keratinocytes. Increased resistance to proteolysis. nih.gov
Esculentin-1a(1-21)NH₂Gold (AuNP)Not SpecifiedConjugation proposed as a strategy to overcome poor biostability and cytotoxicity at high concentrations. nih.gov
Esculentin-1a(1-21)NH₂Silver (AgNP)Poly(ethylene glycol) (PEG)Resulting nano-bio-material showed an increased antibacterial effect compared to separate components. nsf.gov

Summary of studies on the conjugation of Esculentin derivatives to nanoparticles for enhanced biological activity.

Advanced Analytical Methodologies for Esculentin 2ra Research

Mass Spectrometry-Based Characterization and Sequencing.researchgate.netbioinfor.comcreative-proteomics.comuniprot.orgnih.gov

Mass spectrometry (MS) is a cornerstone in the analysis of Esculentin-2Ra, offering profound insights into its primary structure. researchgate.net The inherent challenges of sequencing natural, non-tryptic peptides like this compound, especially when their genetic blueprint is unknown, are effectively addressed by top-down sequencing approaches using high-resolution mass spectrometry. researchgate.net

De Novo Sequencing Techniques (e.g., CID, HCD, ETD, ECD).bioinfor.comuniprot.orgnih.gov

De novo sequencing, which determines a peptide's amino acid sequence directly from its tandem mass spectra without a database, is indispensable for novel peptides like this compound. bioinfor.com Various fragmentation methods are employed to generate comprehensive sequence data:

Collision-Induced Dissociation (CID): This technique involves the collision of peptide ions with an inert gas, leading to fragmentation primarily at the peptide bonds and producing b- and y-type ions. creative-proteomics.com

Higher-Energy C-trap Dissociation (HCD): A fragmentation method similar to CID but occurring in a different region of the mass spectrometer, often resulting in a more complete fragmentation pattern. researchgate.netmdpi.com

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods involve the transfer of electrons to peptide ions, causing fragmentation along the peptide backbone to produce c- and z-type ions. creative-proteomics.com ETD and ECD are particularly advantageous as they are non-ergodic, meaning they can preserve post-translational modifications that might be lost during CID or HCD. creative-proteomics.combroadinstitute.org

The complementary nature of these fragmentation techniques is crucial. researchgate.net For instance, the combination of CID/HCD with ETD/ECD provides a more complete set of fragment ions, enhancing the accuracy and completeness of the de novo sequence of this compound. researchgate.net This approach has been successfully used to sequence the 37-amino-acid-long this compound, which includes an intramolecular disulfide bond. researchgate.net The combined use of these methods can even allow for the differentiation of isomeric amino acids like leucine (B10760876) and isoleucine. researchgate.netmdpi.com

Fragmentation TechniquePrimary Ion TypesKey Advantage for this compound Analysis
CID b, yProvides fundamental backbone fragmentation information. creative-proteomics.com
HCD b, yOffers high-resolution and accurate mass data for fragment ions. researchgate.netmdpi.com
ETD c, zPreserves post-translational modifications and is effective for larger peptides. creative-proteomics.com
ECD c, zComplements CID/HCD by providing different fragmentation pathways, leading to more complete sequence coverage. broadinstitute.orgresearchgate.net

Ultra-High-Resolution Mass Spectrometry (e.g., FTICR, Orbitrap).uniprot.orgnih.gov

Ultra-high-resolution mass spectrometry (UHR-MS) platforms, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, are pivotal for the detailed analysis of this compound. researchgate.netmdpi.com These instruments provide exceptional mass accuracy (often in the sub-ppm range) and resolving power, which can exceed 1,000,000. mdpi.comnih.govnih.gov

This level of performance allows for the unambiguous determination of the elemental composition of the peptide and its fragments. frontiersin.org For example, a 7-Tesla hybrid LTQ FT mass spectrometer has been used to analyze this compound, achieving a resolving power of 100,000 in zoom MS mode and 50,000 in MS/MS mode, with a mass accuracy of 3 ppm. researchgate.net The high resolution of instruments like the Orbitrap is also instrumental in distinguishing between closely related peptide species and identifying any modifications. mdpi.commdpi.com

Instrument TypeKey FeaturesRelevance to this compound Research
FT-ICR MS Highest mass resolving power and mass accuracy. nih.govEnables precise molecular formula determination and differentiation of isobaric species.
Orbitrap MS High resolution, high mass accuracy, and rapid scanning capabilities. mdpi.commdpi.comFacilitates high-throughput analysis and detailed fragmentation studies for sequencing. researchgate.net

Proteolytic Degradation Monitoring.researchgate.netcreative-proteomics.comuniprot.org

The stability of this compound in the presence of proteases is a critical aspect of its biological activity. Mass spectrometry is used to monitor the proteolytic degradation of the peptide. By incubating this compound with proteases and analyzing the resulting mixture over time, researchers can identify cleavage sites and assess the peptide's resistance to degradation. nih.govmdpi.com Studies have shown that certain peptide bonds are more susceptible to hydrolysis. nih.gov For instance, in a study on the preservation of bioactive amphibian skin peptides, the degradation of brevinin 2Ra, a related peptide, was monitored, and a significant decrease in proteolytic forms was observed with an increased concentration of the protease inhibitor PMSF. nih.gov This type of analysis is crucial for understanding the peptide's in vivo lifespan and for designing more stable analogues.

Two-Dimensional Mass Mapping for Peptidome Visualization.researchgate.net

Two-dimensional (2D) mass mapping is a powerful visualization tool used in peptidomics to compare the peptide profiles of different samples. researchgate.netnih.gov This technique typically plots the mass-to-charge ratio (m/z) of peptides against their retention time from a liquid chromatography separation. The resulting map provides a "fingerprint" of the peptidome, allowing for the rapid identification of differences between samples. For example, 2D maps have been used to demonstrate differences in the peptidome of various frog populations, noting the presence or absence of peptides like this compound. researchgate.net This approach is valuable for comparative studies, such as identifying species-specific peptide expression or tracking changes in the peptidome under different conditions. researchgate.netnih.gov

Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS).researchgate.netnih.gov

High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and analysis of this compound from complex biological mixtures like frog skin secretions. biocompare.commdpi.com HPLC separates components of a mixture based on their physical and chemical properties, such as polarity and size. waters.com

When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and specific analytical tool. esogu.edu.tr The liquid chromatography component separates the peptides in the mixture, and the mass spectrometer then provides mass and structural information for each separated peptide. esogu.edu.tr This combination is essential for identifying and quantifying this compound, even at low concentrations, within a complex biological matrix. sciex.com The use of LC-MS/MS with techniques like 2D mass mapping has proven to be a reliable method for interspecies identification within the Rana esculenta complex by analyzing their skin secretion peptidomes. nih.govijcmas.com

Spectroscopic Methods for Conformational Analysis.nih.gov

Understanding the three-dimensional structure, or conformation, of this compound is key to understanding its mechanism of action. Spectroscopic techniques are the primary non-crystallographic methods for this purpose.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. mosbri.euupc.edu The resulting spectrum provides information about the secondary structure of the peptide, such as the content of α-helices, β-sheets, and random coils. uconn.edudaveadamslab.com By analyzing the CD spectrum of this compound under various conditions (e.g., in different solvents or in the presence of model membranes), researchers can gain insights into its conformational flexibility and how its structure changes upon interaction with its target. nih.govsubr.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. uzh.chchemrxiv.org By measuring the interactions between atomic nuclei, NMR can provide a detailed picture of the peptide's fold, including the spatial arrangement of its amino acid residues. nih.govnih.gov While specific NMR structural studies on this compound are not detailed in the provided context, this method is a standard and powerful tool for the conformational analysis of similar peptides. rcsb.orgmdpi.comiiserpune.ac.in

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. lbl.govcreative-biolabs.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. lbl.govcreative-biolabs.com This differential absorption provides a spectral signature that is characteristic of different secondary structural elements, including α-helices, β-sheets, and random coils. lbl.gov

In the study of Esculentin (B142307) peptides, CD spectroscopy is instrumental in determining their conformation in various environments. For instance, the analysis of Esculentin-1b(1-18) in water and water/trifluoroethanol (TFE) mixtures revealed a transition from a random coil conformation in aqueous solution to a more ordered structure in the presence of TFE, which mimics a membrane environment. researchgate.net The spectra in water showed a distinct minimum around 200 nm, indicative of a random coil. researchgate.net As the concentration of TFE increased, the spectra shifted to display negative peaks characteristic of α-helical structures. lbl.govresearchgate.net

The applications of CD spectroscopy in peptide research are extensive. Far-UV CD spectra (180-250 nm) are particularly useful for quantifying the percentages of different secondary structures. creative-biolabs.com Near-UV CD spectra (250-300 nm) can provide information about the tertiary structure by probing the environment of aromatic amino acid residues and disulfide bonds. creative-biolabs.com Furthermore, temperature-induced unfolding studies monitored by CD can yield thermodynamic parameters of a peptide's stability. lbl.gov

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength of Negative Peak(s) (nm) Wavelength of Positive Peak(s) (nm)
α-Helix 222, 208 ~190
β-Sheet ~218 ~195
Random Coil ~200 N/A

Data sourced from Greenfield, 1969. lbl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure of molecules in solution at atomic resolution. wikipedia.org It is based on the magnetic properties of atomic nuclei, particularly the hydrogen nucleus (proton). youtube.comyoutube.com NMR spectra provide a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. wikipedia.org

For peptides like this compound, two-dimensional (2D) NMR experiments are commonly employed. These include techniques like Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY), which is used to study the conformation of a peptide when bound to a larger molecule, such as a lipid micelle or a lipopolysaccharide (LPS) aggregate. nih.gov For example, a study on Esculentin-1a(1-21)NH2 demonstrated that while the peptide is unstructured (random coil) in an aqueous solution, it adopts an amphipathic α-helical conformation upon binding to LPS micelles. nih.gov

NMR is also invaluable for identifying the specific amino acid residues involved in molecular interactions. Saturation Transfer Difference (STD) NMR experiments can pinpoint the parts of a peptide that are in close contact with a binding partner. nih.gov This information, often combined with computational docking analysis, provides a detailed picture of the peptide-ligand complex. nih.gov The principle of NMR involves aligning the nuclear spins in a strong magnetic field, perturbing them with a radio-frequency pulse, and then detecting the emitted electromagnetic waves as the spins relax. wikipedia.org

Table 2: Common 2D NMR Techniques in Peptide Structural Analysis

NMR Technique Information Provided
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three chemical bonds.
TOCSY (Total Correlation Spectroscopy) Reveals correlations between all protons within a spin system, identifying all protons of a particular amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the 3D structure.
tr-NOESY (Transferred NOESY) Used to determine the conformation of a small molecule (like a peptide) when it is bound to a much larger molecule. nih.gov
STD NMR (Saturation Transfer Difference) Identifies the specific parts of a ligand that are in close contact with a receptor. nih.gov

Microscopic Techniques for Membrane Interaction Visualization (e.g., Electron Microscopy)

Microscopic techniques, particularly electron microscopy (EM), offer direct visualization of the interactions between peptides and cell membranes at a nanoscale level. springernature.com EM allows researchers to observe the morphological changes induced by the peptide on the membrane, providing direct evidence for its mechanism of action. springernature.com

Transmission Electron Microscopy (TEM) can reveal detailed ultrastructural changes. kuleuven.be For instance, studies on antimicrobial peptides have used TEM to visualize the formation of pores, membrane disruption, and the aggregation of membrane components. researchgate.net In the context of this compound research, EM could be employed to observe its effects on bacterial or fungal cell membranes. Techniques like immuno-gold labeling can be used to map the distribution of the peptide on the membrane surface. springernature.com

Advanced EM techniques, such as quick-freeze, deep-etch electron microscopy (QFDE-EM), can provide high-resolution images of the cell surface and any structural perturbations. frontiersin.org These methods have been used to study the formation of outer membrane vesicles in bacteria and can reveal intricate details like the formation of blebs or other membrane structures induced by peptide interaction. frontiersin.org Such visualizations are critical for correlating the structural features of the peptide with its functional effects on the target cell membrane.

Broader Academic Research Implications and Future Directions

Esculentin-2Ra as a Model for Understanding Peptide-Membrane Interactions

This compound, like many other antimicrobial peptides (AMPs), functions by interacting with and disrupting microbial cell membranes. nih.govmdpi.com Its amphipathic α-helical structure is crucial for these interactions. nih.govnih.gov The initial attraction is often electrostatic, between the cationic peptide and the negatively charged components of microbial membranes. frontiersin.org This is followed by hydrophobic interactions that drive the peptide into the lipid bilayer. frontiersin.org

The study of this compound provides a model for elucidating the nuanced mechanisms of how peptides engage with and modify lipid bilayers. Research in this area investigates how the specific amino acid sequence and resulting three-dimensional structure of this compound dictate its affinity for different membrane compositions, its depth of insertion, and the ultimate mechanism of membrane disruption. nih.gov These studies often employ model membrane systems like liposomes and supported lipid bilayers to dissect the biophysical and structural changes induced by the peptide. frontiersin.orgrsc.org Understanding these interactions at a molecular level is fundamental to the broader field of membrane biophysics and aids in the rational design of new synthetic peptides with enhanced or targeted activities. mdpi.comrsc.org

Contribution to the Study of Amphibian Innate Immunity and Chemical Ecology

Amphibian skin is a rich source of a diverse arsenal (B13267) of bioactive peptides, which form a critical component of their innate immune system. mdpi.complos.org These peptides, including this compound, provide a first line of defense against a wide range of pathogens in their environment, such as bacteria, fungi, and viruses. nih.govnih.govfrontiersin.org The composition of these skin secretions can be species-specific, reflecting the unique evolutionary pressures and pathogenic challenges faced by different amphibian populations. researchgate.netnih.gov

The study of this compound and other amphibian peptides contributes significantly to our understanding of chemical ecology—the role of chemicals in mediating interactions between organisms. uliege.be The production of these peptides is a key defensive strategy, and variations in their sequences and efficacy can provide insights into co-evolutionary arms races between amphibians and their pathogens. rsc.org For instance, the effectiveness of certain peptides against pathogens like Batrachochytrium dendrobatidis, a fungus implicated in global amphibian declines, underscores their ecological importance. nih.gov Research in this area helps to unravel the complex interplay between an amphibian's genetic makeup, its peptide defenses, and its susceptibility to infectious diseases. frontiersin.org

Insights into Mechanisms of Antimicrobial Resistance Development in Model Systems

The rise of antimicrobial resistance is a major global health threat, prompting a search for novel therapeutic agents and a deeper understanding of resistance mechanisms. nih.govmdpi.com Antimicrobial peptides like this compound are of interest because their membrane-disrupting mechanism is thought to be less prone to the development of resistance compared to conventional antibiotics that often have specific intracellular targets. frontiersin.orgmdpi.com

However, bacteria can develop resistance to AMPs through various strategies. These can include modifications to the cell membrane to reduce the net negative charge, enzymatic degradation of the peptide, or the activation of efflux pumps to expel the peptide from the cell. nih.govreactgroup.org Studying the interactions between bacteria and this compound in controlled laboratory settings allows researchers to investigate the molecular basis of these resistance mechanisms. For example, exposing bacterial populations to sub-lethal concentrations of this compound can select for resistant mutants, which can then be genetically and phenotypically characterized. This research provides valuable insights into the evolutionary pathways to resistance and can inform the design of more robust and "resistance-proof" antimicrobial therapies. mdpi.com

Exploration of this compound as a Research Tool for Cellular Pathway Modulation

Beyond its antimicrobial properties, this compound and its derivatives have been shown to modulate various cellular pathways, making them valuable research tools. For instance, some esculentin (B142307) peptides can stimulate the release of cytokines, such as interleukin-10 (IL-10) and tumor necrosis factor-alpha (TNF-α), from immune cells. nih.gov This immunomodulatory activity suggests that these peptides can be used to probe the signaling pathways that govern immune responses. nih.gov

Furthermore, the ability of these peptides to interact with and permeabilize cell membranes can be harnessed to study intracellular processes. For example, they could potentially be used to deliver molecules into cells that would otherwise be membrane-impermeable. The study of how these peptides influence complex cellular events, such as apoptosis or cell proliferation, in cancer cell lines also opens up avenues for investigating the signaling cascades involved in these processes. nih.govresearchgate.netresearchgate.net The specific interactions of this compound with cellular components can provide insights into the regulation of pathways like the JAK-STAT signaling pathway, which is crucial in various cellular functions including immunity and development. nih.gov

Methodological Advancements in Peptide Discovery and Characterization

The study of this compound and the broader family of amphibian skin peptides has driven advancements in the methodologies used for peptide discovery, sequencing, and characterization. The complex mixture of peptides found in amphibian skin secretions requires sophisticated analytical techniques for their separation and identification. mdpi.com

Modern "peptidomic" approaches, which combine liquid chromatography with mass spectrometry (LC-MS/MS), have been instrumental in this field. researchgate.net These techniques allow for the high-throughput identification and quantification of peptides in complex biological samples. researchgate.net The de novo sequencing of peptides using methods like collision-induced dissociation (CID) and electron capture dissociation (ECD) in mass spectrometry has been critical for determining the primary structure of novel peptides like this compound. researchgate.net Furthermore, bioinformatic tools and databases have become essential for analyzing peptide sequences, predicting their structures and functions, and identifying conserved motifs and evolutionary relationships among different peptide families. mdpi.combiorxiv.org

Unexplored Biosynthetic Pathways and Evolutionary Aspects

The biosynthesis of antimicrobial peptides like this compound begins with the ribosomal synthesis of a precursor protein. researchgate.net This precursor typically consists of a signal peptide, an acidic pro-region, and the C-terminal antimicrobial peptide sequence. Post-translational modifications, such as proteolytic cleavage to release the active peptide, are then required. nih.gov While this general pathway is understood, the specific enzymes and regulatory mechanisms involved in the biosynthesis of many amphibian peptides, including this compound, remain largely unexplored. nih.govnih.gov Investigating these pathways could reveal novel enzymatic functions and regulatory networks.

From an evolutionary perspective, the diversity of esculentin peptides across different frog species is a fascinating area of study. nih.gov The primary structure of Esculentin-2 has been poorly conserved, yet there appears to be evolutionary pressure to maintain certain structural features, such as the hydrophobic character of the N-terminal region. nih.gov Comparative genomic and peptidomic studies across related amphibian species can shed light on the evolutionary processes that drive the diversification of these defense peptides. nih.gov Such studies can help to reconstruct the evolutionary history of these peptide families and understand how they adapt to new pathogenic threats over time.

Q & A

Q. What structural characteristics of Esculentin-2Ra are critical for its antimicrobial activity, and how can these be experimentally validated?

this compound’s α-helical structure and cationic charge are key to its membrane-disruptive activity. To validate this:

  • Use circular dichroism (CD) to confirm secondary structure in lipid environments .
  • Employ surface plasmon resonance (SPR) to measure binding affinity to bacterial membrane analogs .
  • Compare activity against Gram-negative/positive strains via minimum inhibitory concentration (MIC) assays , correlating results with structural modifications (e.g., truncation mutants) .

Q. What standardized protocols exist for evaluating this compound’s cytotoxicity in mammalian cell lines?

  • Follow ISO 10993-5 guidelines for in vitro cytotoxicity testing.
  • Use MTT or resazurin assays to quantify cell viability, ensuring ≥3 biological replicates .
  • Normalize data to positive (e.g., Triton X-100) and negative (untreated cells) controls. Report IC₅₀ values with 95% confidence intervals .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture full dose-response curves.
  • Apply Hill slope models to calculate EC₅₀ (efficacy) and IC₅₀ (toxicity). Cross-validate with in silico tools like molecular dynamics simulations to predict membrane interaction thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across studies?

Discrepancies often arise from assay conditions (e.g., serum content, exposure time). Mitigate by:

  • Conducting meta-analysis of published IC₅₀ values, stratifying by cell type, assay method, and incubation time .
  • Performing sensitivity analyses to identify confounding variables (e.g., endotoxin contamination) .
  • Replicating conflicting experiments under harmonized protocols, reporting raw data in supplementary materials .

Q. What experimental strategies optimize this compound’s stability in physiological environments for in vivo applications?

  • Use PEGylation or liposomal encapsulation to reduce proteolytic degradation. Validate stability via:
    • HPLC-MS to track peptide integrity in serum-containing media .
    • Pharmacokinetic studies in rodent models, measuring half-life and biodistribution .
  • Compare modified vs. native peptide activity in biofilm eradication assays to assess trade-offs .

Q. How can contradictory findings about this compound’s immunomodulatory effects be systematically addressed?

  • Apply multi-omics integration : Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from immune cells exposed to this compound to identify signaling pathways .
  • Use knockout models (e.g., TLR4⁻/⁻ macrophages) to isolate mechanism-specific effects .
  • Publish negative results in open-access repositories to reduce publication bias .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and conventional antibiotics?

  • Apply Bliss independence or Loewe additivity models to quantify synergy.
  • Use combinatorial index (CI) heatmaps to visualize dose-dependent interactions .
  • Validate with time-kill assays and report fractional inhibitory concentration indices (FICIs) with bootstrapped error margins .

Methodological Best Practices

Q. How should researchers ensure reproducibility when testing this compound in biofilm models?

  • Standardize biofilm growth conditions (e.g., CDC biofilm reactor vs. static microplates).
  • Include crystal violet staining for biomass quantification and confocal microscopy for 3D structural analysis .
  • Share strain-specific biofilm formation protocols in supplementary materials .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound analogs?

  • Test ≥10 analogs with systematic residue substitutions (e.g., Lys→Ala for charge reduction).
  • Use principal component analysis (PCA) to correlate structural features (hydrophobicity, charge) with activity .
  • Deposit synthetic peptide sequences and purity data (>95% by HPLC) in public databases .

Q. How can researchers integrate computational and experimental data to predict this compound’s therapeutic potential?

  • Combine molecular docking (e.g., with LPS or lipid A) and neutron reflectometry to validate membrane insertion depth .
  • Leverage machine learning (e.g., Random Forest) to predict toxicity profiles from peptide descriptors .

Data Presentation and Ethics

  • Tables : Include MIC, IC₅₀, and synergy data with SD/CI values .
  • Ethics : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and conflicts of interest .
  • Reproducibility : Archive raw spectra, flow cytometry files, and statistical code in FAIR-aligned repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.